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molecular formula C9H8N2O2 B1317532 methyl 1H-benzo[d]imidazole-4-carboxylate CAS No. 37619-25-3

methyl 1H-benzo[d]imidazole-4-carboxylate

Cat. No. B1317532
M. Wt: 176.17 g/mol
InChI Key: UZMYAXZLWVFGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216968B2

Procedure details

To a suspension of methyl 2-amino-3-nitrobenzoate (1.0 g) in formic acid (>87%) was added 5% palladium on carbon (100 mg) and the suspension was heated with stirring at 100° C. for 23 hours. After the reaction mixture was cooled to room temperature, the catalyst was filtered off on celite, and the mother liquor was concentrated in vacuo. The residual solid was washed with diethyl ether under stirring, the solid was collected by filtration to obtain the titled compound (872 mg) as a colorless powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH:15](O)=O>[Pd]>[NH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=2[N:1]=[CH:15]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off on celite
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated in vacuo
WASH
Type
WASH
Details
The residual solid was washed with diethyl ether
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
N1C=NC2=C1C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 872 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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